molecular formula C10H12N6O2 B15041895 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol

4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol

Cat. No.: B15041895
M. Wt: 248.24 g/mol
InChI Key: VQHUAVVKXJVLAS-SDQBBNPISA-N
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Description

4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol is a complex organic compound that features a tetrazole ring, an imine group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its imine and tetrazole groups.

    Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol is unique due to its combination of a tetrazole ring, imine group, and phenol moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

4-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C10H12N6O2/c1-2-18-9-5-7(3-4-8(9)17)6-12-16-10(11)13-14-15-16/h3-6,17H,2H2,1H3,(H2,11,13,15)/b12-6-

InChI Key

VQHUAVVKXJVLAS-SDQBBNPISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\N2C(=NN=N2)N)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)O

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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